1-(3-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate benzyl and phenyl derivatives with a pyrazole backbone. The synthetic route may include steps such as:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the benzyl and phenyl groups: This step involves the use of reagents like benzyl halides and phenylboronic acids in the presence of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
1-(3-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxybenzyl)-4-(4-methylbenzyl)piperazine: Shares structural similarities but has a piperazine ring instead of a pyrazole ring.
4-methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the pyrazole and phenyl groups.
Uniqueness
1-(3-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of functional groups and the presence of the pyrazole ring
Properties
Molecular Formula |
C26H26N2O |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O/c1-18-8-12-22(13-9-18)25-20(3)26(23-14-10-19(2)11-15-23)28(27-25)17-21-6-5-7-24(16-21)29-4/h5-16H,17H2,1-4H3 |
InChI Key |
BXMPNIFXXZPTRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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